![molecular formula C11H22OSi B13303724 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group, a trimethylsilyl group, and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentane with a methylating agent to introduce the methyl group. The trimethylsilyl group can be introduced using a silylating agent such as trimethylsilyl chloride. The aldehyde functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Analyse Chemischer Reaktionen
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde include:
Cyclopentane-1-carbaldehyde: Lacks the methyl and trimethylsilyl groups.
2-Methylcyclopentane-1-carbaldehyde: Lacks the trimethylsilyl group.
1-[(Trimethylsilyl)methyl]cyclopentane-1-carbaldehyde: Lacks the methyl group.
The presence of the trimethylsilyl group in this compound makes it unique, as it can stabilize reactive intermediates and facilitate specific chemical reactions.
Eigenschaften
Molekularformel |
C11H22OSi |
|---|---|
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
2-methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H22OSi/c1-10-6-5-7-11(10,8-12)9-13(2,3)4/h8,10H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
WEXVBMRZGGCHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(C[Si](C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




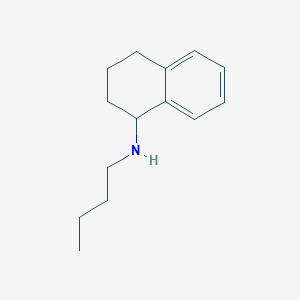
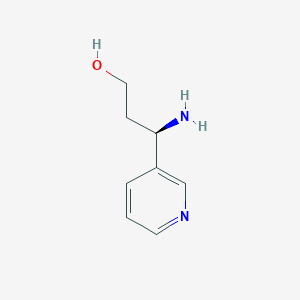
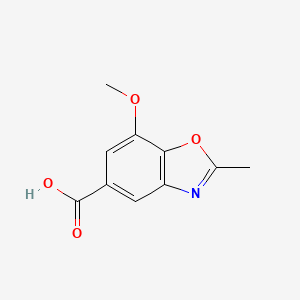
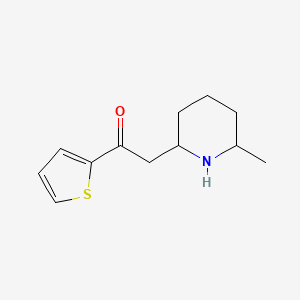
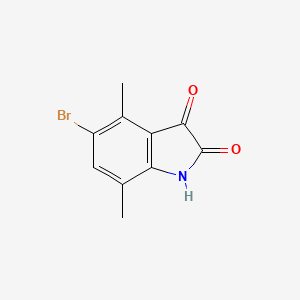

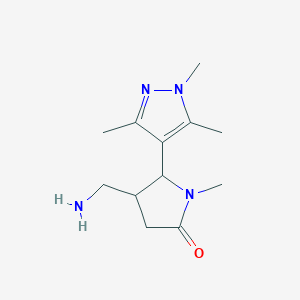
amine](/img/structure/B13303678.png)
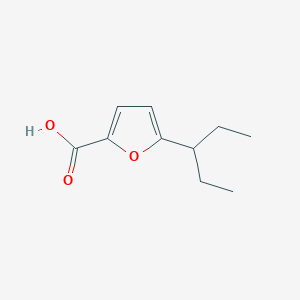

![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)

